molecular formula C6H4Cl3N B1297100 2-Chloro-5-(dichloromethyl)pyridine CAS No. 72637-18-4

2-Chloro-5-(dichloromethyl)pyridine

Cat. No. B1297100
CAS RN: 72637-18-4
M. Wt: 196.5 g/mol
InChI Key: WFTIMXPPHQSLAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Synthesis Analysis

2-Chloro-5-(dichloromethyl)pyridine is obtained in a complicated multi-step process when 2-chloropyridine-5-carboxylic acid is converted with thionyl chloride into the corresponding acid chloride . Another method involves starting from 6-hydroxynicotinic acid . A different synthetic method involves using 3-picoline, oil of mirbane, and a buffer agent solution .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(dichloromethyl)pyridine is C6H4Cl3N . The exact mass is 194.94100 .


Chemical Reactions Analysis

2-Chloro-5-methylpyridine may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine and 5-methyl-2,2’-bipyridine .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-(dichloromethyl)pyridine is 196.46 . It is a powder at room temperature . The exact density, boiling point, and melting point are not available .

Scientific Research Applications

Electrical Conductivity

2-Chloro-5-(dichloromethyl)pyridine has been utilized in the study of electrical conductivity. Specifically, research by Bruce and Herson (1967) explored its use in quaternizing pyridine to form quaternary compounds and measuring their resistivities, indicating its potential in electrical applications (Bruce & Herson, 1967).

Synthesis of Pyridine Derivatives

Cabanal-Duvillard and Berrien (1999) highlighted the synthesis of a variety of 2,5-disubstituted pyridines using 6-chloronicotinic acid as a starting material. These pyridines find use in pesticide industries and medicinal chemistry, demonstrating the versatility of 2-Chloro-5-(dichloromethyl)pyridine in synthesizing pharmacological compounds and industrial chemicals (Cabanal-Duvillard & Berrien, 1999).

Safety And Hazards

2-Chloro-5-(dichloromethyl)pyridine is classified under GHS07. It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and contact with skin and eyes .

Future Directions

2-Chloro-5-(dichloromethyl)pyridine has gained widespread attention in recent years due to its diverse applications in pharmaceutical and agricultural industries. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(dichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIMXPPHQSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344176
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(dichloromethyl)pyridine

CAS RN

72637-18-4
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention relates to the preparation of 5-aminomethyl-2-chloropyridines by reacting a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine with substituted amines. The mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine is obtained by chlorination of 5-methyl-2-chloropyridine.
[Compound]
Name
5-aminomethyl-2-chloropyridines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, G Li, Y Li - Journal of Chemical Technology & …, 2019 - Wiley Online Library
BACKGROUND A laboratory‐scale anaerobic‐anoxic‐oxic membrane bioreactor (AAO‐MBR) system was used to remove organic compounds and nitrogen in the composite industrial …
Number of citations: 18 onlinelibrary.wiley.com

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